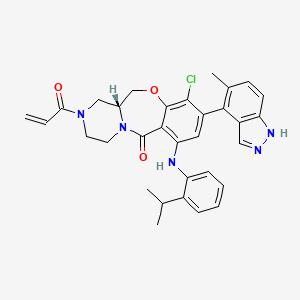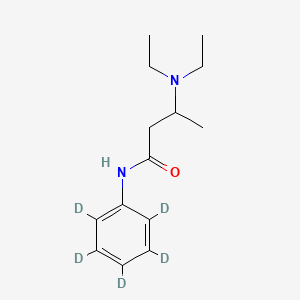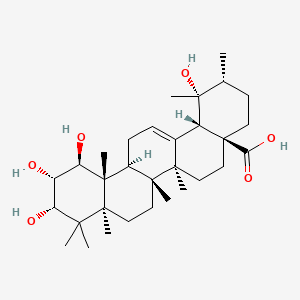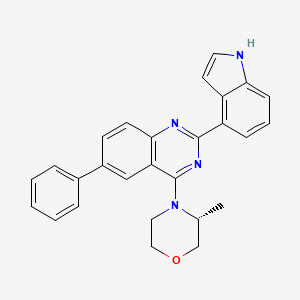
Atr-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atr-IN-10 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Atr-IN-10 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The synthesis of this compound often involves multi-step reactions that include the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions for the synthesis of this compound are carefully controlled to ensure the desired product is obtained. This includes controlling the temperature, pressure, and pH levels during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors and advanced purification techniques to ensure high yield and purity. The industrial methods are designed to be cost-effective and efficient.
Analyse Des Réactions Chimiques
Atr-IN-10 undergoes various types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents. These reactions typically result in the formation of oxidized products.
Reduction: Reduction reactions of this compound involve the use of reducing agents to convert it into reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds.
Applications De Recherche Scientifique
Atr-IN-10 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe to investigate the function of specific proteins and enzymes.
Medicine: this compound has potential applications in medicine, particularly in drug development. It can be used to design and synthesize new therapeutic agents with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in manufacturing processes and quality control.
Mécanisme D'action
The mechanism of action of Atr-IN-10 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Propriétés
Formule moléculaire |
C27H24N4O |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(3R)-4-[2-(1H-indol-4-yl)-6-phenylquinazolin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C27H24N4O/c1-18-17-32-15-14-31(18)27-23-16-20(19-6-3-2-4-7-19)10-11-25(23)29-26(30-27)22-8-5-9-24-21(22)12-13-28-24/h2-13,16,18,28H,14-15,17H2,1H3/t18-/m1/s1 |
Clé InChI |
FUGHMCPIZIROPV-GOSISDBHSA-N |
SMILES isomérique |
C[C@@H]1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=C6C=CNC6=CC=C5 |
SMILES canonique |
CC1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=C6C=CNC6=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


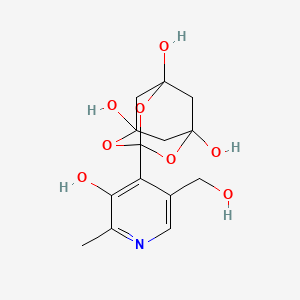
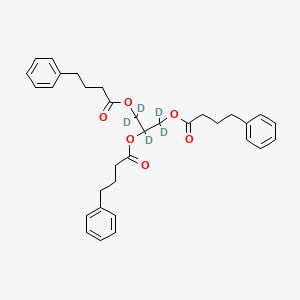

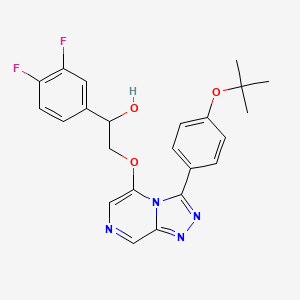
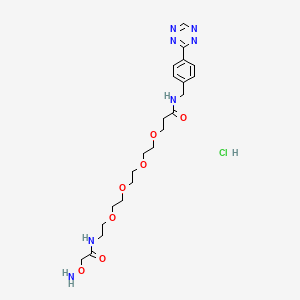

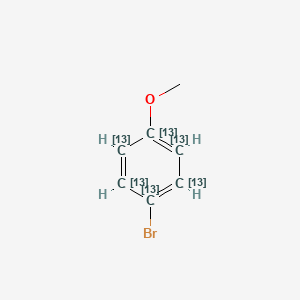
![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)


